Product packaging for 7-Methylquinazoline-4-carboxylic acid(Cat. No.:)

7-Methylquinazoline-4-carboxylic acid

Cat. No.: B13227343
M. Wt: 188.18 g/mol
InChI Key: CYBDJZJYHXSMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinazoline-4-carboxylic acid is a high-purity chemical intermediate serving as a critical scaffold in pharmaceutical research and development. Its core value lies in the quinazoline-4-carboxylic acid structure, a recognized pharmacophore in drug discovery for its ability to interact with biologically relevant enzymes. Researchers utilize this compound as a key starting material for the design and synthesis of novel bioactive molecules. For instance, analogous quinazoline and quinoline-4-carboxylic acid derivatives have demonstrated significant potential in creating inhibitors for enzymes like dihydroorotate dehydrogenase (DHODH), a target in oncology and immunology . Furthermore, structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives have been explored for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains, highlighting the potential of this chemical class in developing new anti-infective agents . The methyl substituent at the 7-position offers a specific site for further structural modification, allowing medicinal chemists to fine-tune the physicochemical properties and binding affinity of lead compounds. This reagent is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B13227343 7-Methylquinazoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

7-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

CYBDJZJYHXSMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methylquinazoline 4 Carboxylic Acid and Its Structural Analogs

Strategies for the Construction of the Quinazoline-4-carboxylic Acid Core

The fundamental challenge in synthesizing the target molecule lies in the efficient assembly of the quinazoline-4-carboxylic acid core. Several strategies have been developed to achieve this, ranging from multicomponent reactions to the adaptation of classical named reactions.

A highly efficient approach for the synthesis of the quinazoline-4-carboxylic acid core involves a one-pot, three-component condensation reaction utilizing isatin (indole-2,3-dione) derivatives. hacettepe.edu.trhacettepe.edu.tr This method is valued for its operational simplicity and atom economy.

The process typically begins with the alkaline hydrolysis of isatin, which opens the five-membered ring to form a (2-amino-phenyl)-oxo-acetic acid salt. hacettepe.edu.trdergipark.org.tr This intermediate is then directly used in a condensation reaction with an aldehyde and a nitrogen source, commonly ammonium acetate. hacettepe.edu.trdergipark.org.tr Ammonium acetate serves a dual purpose: it provides the ammonia that will form part of the quinazoline (B50416) ring and the acetic acid creates a weakly acidic medium conducive to the reaction. dergipark.org.tr The reaction proceeds through a series of imine formation and cyclization steps to yield the final quinazoline-4-carboxylic acid structure. For the synthesis of the 7-methyl analog, a 5-methylisatin would be the logical starting material.

Table 1: One-Pot Synthesis of Quinazoline-4-carboxylic Acid Derivatives

Starting Material (Isatin Derivative) Reagents Key Transformation Product Core

Beyond the isatin-based multicomponent approach, various other cyclization strategies are employed to construct the quinazoline ring system. These methods rely on the use of appropriately substituted benzene (B151609) precursors that are then cyclized to form the heterocyclic core.

A common precursor is 2-aminobenzamide, which can undergo cyclization with various carbon sources. For instance, reacting 2-aminobenzamides with aldehydes, catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step, can yield 4(3H)-quinazolinones. organic-chemistry.org Other methods involve the copper-catalyzed reaction of 2-aminobenzamides with tertiary amines or the cyclocondensation with β-ketoesters. organic-chemistry.org While these routes typically yield quinazolinones, the 4-oxo group can be subsequently converted to other functionalities to access the desired carboxylic acid.

Another versatile strategy is oxidative cyclization. nih.gov This can involve, for example, the reaction of an intermediate like mono and bis-2-(o-arylidineaminophenyl)indole, which is then treated with an oxidizing agent such as potassium permanganate (KMnO₄) to induce cyclization and form the quinazoline ring. nih.gov The choice of precursor is critical for the final substitution pattern, and for the target molecule, a starting material such as 4-methyl-2-aminobenzamide would be required.

Established synthetic routes for quinolines and quinazolines can be adapted to produce the 7-methylquinazoline-4-carboxylic acid system. The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with a carbonyl compound under basic conditions. documentsdelivered.comresearchgate.net By using a 5-methylisatin derivative, this reaction could be adapted to yield a 7-methylquinoline-4-carboxylic acid, a close structural analog.

Similarly, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, offers another adaptable route. nih.gov Utilizing 4-methylaniline as the starting material would directly introduce the methyl group at the desired 7-position of the resulting quinoline (B57606) core. While these methods yield quinolines, the underlying principles of cyclocondensation can inform strategies for quinazoline synthesis.

For direct quinazoline synthesis, various methods can be employed. organic-chemistry.org For instance, the reaction of 2-aminoaryl methanols with amides or nitriles, often catalyzed by transition metals like iridium or cobalt, provides a direct route to the quinazoline core. organic-chemistry.org To obtain the 7-methyl derivative, the synthesis would need to commence with a 2-amino-4-methyl-substituted precursor.

Regioselective Functionalization and Methylation Strategies at the 7-Position of the Quinazoline Ring

An alternative synthetic philosophy involves constructing the quinazoline-4-carboxylic acid core first and then introducing the methyl group at the 7-position. This requires highly regioselective functionalization methods.

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic scaffolds. researchgate.net This strategy employs a directing group, which is typically a substituent on the heterocyclic ring, to guide a transition metal catalyst to a specific C-H bond, usually in the ortho position.

While direct C7 methylation of a quinazoline ring is not widely documented, the principles of directed arylation can be considered. For example, Ru(II)-catalyzed regioselective C-H arylation has been demonstrated for the distal C8 position of quinoline N-oxides and the C7 position of indolines. nih.gov A similar strategy could potentially be developed for the quinazoline system, where a directing group at either the N1 or C8 position could facilitate metal-catalyzed C-H activation and subsequent coupling with a methylating agent at the C7 position. The development of such a method would offer a highly efficient, late-stage functionalization approach.

A more established and highly versatile strategy for regioselective functionalization is the use of halogenated intermediates. nih.gov This two-step approach involves first the regioselective introduction of a halogen atom (typically bromine or iodine) at the 7-position of the quinazoline ring, followed by a transition metal-catalyzed cross-coupling reaction to introduce the methyl group.

The synthesis of a 7-haloquinazoline-4-carboxylic acid precursor would be the initial step. This is typically achieved by starting with a correspondingly substituted anthranilic acid derivative. Subsequently, metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Stille reactions provide powerful means to form the required C-C bond. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the 7-haloquinazoline intermediate with methylboronic acid or its esters in the presence of a palladium catalyst.

Negishi Coupling: This method uses an organozinc reagent, such as methylzinc chloride (CH₃ZnCl), which is reacted with the 7-haloquinazoline in the presence of a palladium catalyst. nih.gov

Stille Coupling: This involves the reaction of the halogenated quinazoline with an organostannane, such as trimethyl(methyl)stannane, catalyzed by palladium. mdpi.com

This halogen-first approach provides a robust and flexible route to this compound and its analogs, as a wide variety of organometallic coupling partners can be used in the second step to introduce diverse functionalities at the 7-position.

Table 2: Halogen-Mediated C7-Methylation of Quinazoline Core

Reaction Name Precursor Coupling Partner Catalyst System (Typical) Key Feature
Suzuki-Miyaura 7-Haloquinazoline Methylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄) + Base Tolerant of many functional groups
Negishi 7-Haloquinazoline Methylzinc chloride Pd catalyst (e.g., Pd(PPh₃)₄) High reactivity of organozinc reagent
Stille 7-Haloquinazoline Organostannane (e.g., Me₄Sn) Pd catalyst (e.g., Pd(PPh₃)₄) Mild reaction conditions

Optimization of Synthetic Pathways for Enhanced Yield and Atom Economy

Recent advancements in synthetic organic chemistry have prioritized the development of pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste.

Catalyst-Free and Green Chemistry Approaches

In the pursuit of environmentally benign synthetic routes, catalyst-free and green chemistry methodologies have gained significant traction. These approaches aim to minimize the use of toxic reagents and solvents, often employing water or biodegradable solvent systems. One notable strategy involves the one-pot, three-component condensation reaction. For instance, a general approach for quinazoline-4-carboxylic acids can be adapted from the reaction of an appropriately substituted 2-aminobenzophenone derivative, an aldehyde, and an ammonium salt under aerobic oxidation conditions. nih.gov The use of a low-melting mixture of biodegradable solids like maltose, dimethylurea, and ammonium chloride can serve as an effective reaction medium, eliminating the need for traditional volatile organic solvents and metal catalysts. nih.gov

Another green approach involves utilizing hydrogen peroxide as a sustainable oxidant in the synthesis of the quinazolinone scaffold, a close structural analog and potential precursor. tandfonline.com Such methods often proceed under transition-metal-free conditions, further enhancing their environmental credentials. tandfonline.com Oxidant-free strategies have also been developed, such as the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, which proceed under mild, copper-catalyzed conditions to form related quinazolinone structures. nih.gov These principles can be extrapolated to the synthesis of this compound by selecting the appropriately substituted precursors.

Interactive Table 1: Comparison of Green Synthesis Approaches for Quinazoline Scaffolds

Microwave-Assisted and Ultrasound-Promoted Syntheses

To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and ultrasound have been successfully employed in the synthesis of quinazoline derivatives.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. ijmpr.inchemguide.co.uk For example, the cyclocondensation of 2-aminobenzamide with carboxylic acids can be achieved in 3-5 minutes under solvent-free microwave irradiation to afford 2-substituted quinazolin-4(3H)-ones. ijmpr.in Similarly, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water can be efficiently performed under microwave heating. researchgate.net These rapid, high-yield methods are readily adaptable for the synthesis of the this compound core.

Ultrasound-promoted synthesis offers another green alternative, operating through the phenomenon of acoustic cavitation which enhances mass transfer and reaction rates. dergipark.org.trresearchgate.net This technique has been successfully applied to Niementowski-like reactions to produce 4(3H)-quinazolines in excellent yields (up to 98%) under mild, solvent-free conditions, often outperforming microwave-assisted methods in terms of yield. dergipark.org.tr The use of ultrasound can significantly shorten reaction times, typically to under an hour, at moderate temperatures (e.g., 40 °C), presenting an energy-efficient and effective method for constructing the quinazoline framework. dergipark.org.trresearchgate.net

Interactive Table 2: Performance of Microwave and Ultrasound in Quinazoline Synthesis

Derivatization and Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of 7-methylquinazoline (B1628798) is a versatile functional handle, enabling a wide range of chemical transformations to produce esters, amides, and other valuable derivatives.

Esterification Processes via Fischer and Alternative Methods

The conversion of this compound to its corresponding esters is a fundamental transformation. The Fischer esterification method is a classical and effective approach. This reaction involves treating the carboxylic acid with an alcohol (such as methanol, ethanol, or isopropanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. dergipark.org.trmasterorganicchemistry.com The alcohol often serves as the solvent and is used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com This method has been successfully applied to various quinazoline-4-carboxylic acids, affording the desired esters in good yields after a straightforward workup involving filtration and recrystallization. dergipark.org.tr

Alternative methods for esterification may be employed, particularly when the substrate is sensitive to strong acidic conditions. These can include reaction with alkyl halides under basic conditions or the use of milder coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

Interactive Table 3: Fischer Esterification of Quinazoline-4-carboxylic Acid Derivatives

Amidation Reactions for Diverse N-Substituted Amides

The synthesis of N-substituted amides from this compound is crucial for developing new chemical entities. A highly efficient two-step method involves the initial conversion of the carboxylic acid to a more reactive intermediate, the acyl chloride, followed by reaction with a primary or secondary amine. dergipark.org.tr This approach allows for the synthesis of a wide array of amide derivatives by varying the amine component.

Alternatively, direct amidation can be achieved using peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid, facilitating its reaction with an amine under milder conditions. This method avoids the need to isolate the often moisture-sensitive acyl chloride intermediate.

Conversion to Acyl Halides and Anhydrides as Synthetic Intermediates

The activation of the carboxylic acid group by converting it into an acyl halide or anhydride is a key step for synthesizing various derivatives. The most common method for preparing the acyl chloride of this compound is by treating it with thionyl chloride (SOCl₂). chemguide.co.ukdergipark.org.tr The reaction proceeds readily, often under reflux, to yield the corresponding quinazoline-4-carbonyl chloride. dergipark.org.tr The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be used for this transformation. chemguide.co.ukcommonorganicchemistry.com

The formation of a cyclic anhydride intermediate, specifically a benzoxazinone, is a common strategy in quinazolinone synthesis. This is typically achieved by reacting the precursor, an anthranilic acid derivative, with acetic anhydride under reflux. tandfonline.com This reactive intermediate can then be treated with various amines to form the desired quinazolinone ring system, demonstrating the utility of anhydrides in the broader synthetic scheme of quinazoline-based molecules. tandfonline.com

Reduction of the Carboxylic Acid Group to Aldehydes and Alcohols

The carboxylic acid moiety at the 4-position of the 7-methylquinazoline ring serves as a versatile handle for synthetic transformations, including reduction to primary alcohols or aldehydes. These transformations provide access to key intermediates for further functionalization.

Reduction to Primary Alcohols

The complete reduction of the carboxylic acid group to a primary alcohol is reliably achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.commasterorganicchemistry.comorgosolver.comlibretexts.org The reaction proceeds by converting this compound into the corresponding primary alcohol, (7-methylquinazolin-4-yl)methanol. Typically, the reaction is carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. orgosolver.comlibretexts.org While sodium borohydride (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not strong enough to reduce carboxylic acids. libretexts.org

The proposed mechanism involves initial deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent intramolecular hydride transfers reduce the carbonyl group first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. orgosolver.com

Table 1: Reagents for Reduction of Carboxylic Acid to Primary Alcohol Click on a row to view more details.

Reagent Typical Solvent Workup Product
Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether 1) H₂O; 2) Aqueous acid (e.g., HCl) (7-methylquinazolin-4-yl)methanol

Reduction to Aldehydes

The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as the aldehyde product is more susceptible to reduction than the starting material. Direct conversion is not typically feasible; therefore, a two-step approach is generally employed. quora.com

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an ester or an acid chloride. For instance, esterification of this compound with methanol under acidic catalysis would yield methyl 7-methylquinazoline-4-carboxylate.

Controlled Reduction: The resulting ester is then reduced using a sterically hindered and less reactive hydride reagent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comlibretexts.org The reaction is typically performed in a non-polar solvent like toluene at -78 °C (the temperature of a dry ice/acetone bath) to prevent over-reduction to the alcohol. chemistrysteps.comlibretexts.org The bulky nature of DIBAL-H and the low temperature help to stabilize the hemiacetal intermediate, which upon aqueous workup, hydrolyzes to afford the desired aldehyde, 7-methylquinazoline-4-carbaldehyde.

Oxidative Transformations of the Carboxylic Acid Moiety

While reductions of the carboxylic acid group are well-established, oxidative transformations are less common but offer unique pathways for functionalization. The primary oxidative transformation is oxidative decarboxylation, where the carboxyl group is removed and replaced by another functionality. Although specific examples for this compound are not prevalent, established methods for other aromatic carboxylic acids can be considered.

For instance, the Hunsdiecker reaction (or variations thereof) could potentially convert the carboxylic acid to a 4-halo-7-methylquinazoline. This would involve converting the acid to its silver salt and subsequent treatment with a halogen (e.g., Br₂). Another potential route is electrochemical oxidative decarboxylation, which has been applied to α-oxocarboxylic acids to synthesize quinazolinones, suggesting the quinazoline nucleus is stable to certain oxidative electrochemical conditions. researchgate.net These methods remain speculative for this specific substrate and would require empirical validation.

Functionalization of the Quinazoline Ring System Beyond the Carboxylic Acid

To access a wider range of structural analogs, the carboxylic acid group can be used as a stepping stone to enable further reactions on the quinazoline nucleus itself. This often involves converting the C4-position into a different functional group that can then participate in coupling, substitution, or condensation reactions.

Introduction of Azo and Triazole Moieties

The incorporation of azo and triazole functionalities into the quinazoline framework often begins with the synthesis of a 3-amino-quinazolin-4(3H)-one precursor. A plausible route from this compound would involve its conversion to 2,7-dimethyl-4H-3,1-benzoxazin-4-one, followed by reaction with hydrazine hydrate (N₂H₄·H₂O) to yield 3-amino-2,7-dimethylquinazolin-4(3H)-one. nih.govmdpi.com

From this key 3-amino intermediate, various derivatives can be synthesized:

Azo Derivatives: The 3-amino group can be diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures to form a reactive diazonium salt. This salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to generate a diverse library of 3-(aryldiazenyl)quinazolin-4(3H)-ones (azo compounds). bohrium.com

Triazole Derivatives: The diazonium salt can be converted to a 3-azido intermediate by treatment with sodium azide (NaN₃). The resulting azide is a key precursor for 1,3-dipolar cycloaddition reactions. For example, reaction with activated alkynes or β-dicarbonyl compounds can yield various 1,2,3-triazole-substituted quinazolinones. bohrium.com

Table 2: Synthesis of Azo and Triazole Precursors Click on a row to view more details.

Precursor Reagents for Formation Subsequent Reaction Functional Group Introduced
3-Diazonium salt 3-Amino-quinazolinone, NaNO₂, HCl Coupling with phenols/anilines Azo (-N=N-Ar)

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinazolines

The 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr) when a suitable leaving group, such as a halogen, is present. This provides one of the most powerful methods for introducing a wide variety of substituents. nih.gov

The necessary precursor, 4-chloro-7-methylquinazoline, can be synthesized from this compound. The first step is the conversion of the carboxylic acid to its corresponding quinazolinone tautomer, 7-methylquinazolin-4(3H)-one. This can be achieved by heating with formamidine acetate. researchgate.net Subsequently, the quinazolinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish 4-chloro-7-methylquinazoline in good yield. researchgate.netchemicalbook.com

With the 4-chloro derivative in hand, a vast array of nucleophiles can be introduced at this position. The reaction is particularly effective with nitrogen nucleophiles.

Table 3: Examples of Nucleophilic Aromatic Substitution on 4-Chloro-7-methylquinazoline Click on a row to view more details.

Nucleophile Typical Conditions Product Class
Anilines (Ar-NH₂) Reflux in isopropanol or DMF; Microwave irradiation 4-Anilinoquinazolines
Aliphatic amines (R-NH₂) Room temperature or gentle heating in EtOH 4-(Alkylamino)quinazolines
Hydrazine (N₂H₄) Reflux in ethanol 4-Hydrazinylquinazolines

Microwave-assisted synthesis has been shown to significantly accelerate these reactions, especially with less reactive, electron-poor anilines, leading to higher yields in shorter reaction times. nih.gov

Alkylation of Ring Nitrogen and Sulfur Atoms

Alkylation of Ring Nitrogen

The nitrogen atoms of the quinazoline ring, particularly the N3 atom of the 7-methylquinazolin-4(3H)-one tautomer, can be readily alkylated. Using a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the N3-H, followed by the addition of an alkylating agent (e.g., alkyl halides, dialkyl sulfates), leads to the formation of 3-alkyl-7-methylquinazolin-4(3H)-ones. Catalyst-controlled methods, for instance using rhodium(III) or iridium(III) catalysts with diazocompounds, have been developed for selective mono- or dialkylation. rsc.org

Alkylation of Sulfur Atoms

To perform S-alkylation, the oxygen at the C4 position must first be replaced with sulfur. This is typically accomplished by treating 7-methylquinazolin-4(3H)-one with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield 7-methylquinazoline-4(3H)-thione.

This thione exists in tautomeric equilibrium with 7-methylquinazoline-4-thiol. The thiol form is readily deprotonated by a mild base (e.g., K₂CO₃), and the resulting thiolate anion is a potent nucleophile. Reaction with various alkyl halides (R-X) provides a straightforward route to a series of 4-(alkylthio)-7-methylquinazolines. nih.govresearchgate.net This thioetherification is a robust reaction that allows for the introduction of diverse alkyl and arylalkyl side chains at the 4-position. researchgate.net

Table 4: Alkylation Strategies for Quinazoline Heteroatoms Click on a row to view more details.

Atom Precursor Reagents Product Class
N3-Nitrogen 7-Methylquinazolin-4(3H)-one Base (e.g., K₂CO₃), Alkyl Halide (R-X) 3-Alkyl-7-methylquinazolin-4(3H)-ones

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 7 Methylquinazoline 4 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Methylquinazoline-4-carboxylic acid and its derivatives, a suite of 1D and 2D NMR experiments is employed for complete structural assignment.

Proton (¹H) NMR spectroscopy is typically the first step in structural elucidation, offering critical insights into the number and type of hydrogen atoms present in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, governed by J-coupling.

For the parent compound, this compound, the aromatic region of the spectrum is of particular interest. The protons on the quinazoline (B50416) ring system (H-2, H-5, H-6, and H-8) are expected to appear as distinct signals. Based on data from analogous quinoline-4-carboxylic acids and substituted quinazolines, the proton at the C-2 position is typically a singlet, appearing downfield due to the influence of the two adjacent nitrogen atoms. chemicalbook.comresearchgate.net The protons on the benzene (B151609) ring (H-5, H-6, H-8) would exhibit splitting patterns consistent with their substitution. H-5 would likely be a doublet, coupled to H-6. H-6 would appear as a doublet of doublets, coupled to both H-5 and H-8. H-8, adjacent to the methyl group, would be a singlet or a narrow doublet. The methyl protons (7-CH₃) would resonate as a sharp singlet in the upfield region, and the carboxylic acid proton (-COOH) would typically be a broad singlet at a very downfield chemical shift, which is also exchangeable with deuterium (B1214612) oxide (D₂O). researchgate.netnih.gov

Interactive Table 3.1.1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-28.5 - 9.0Singlet (s)N/A
H-58.3 - 8.7Doublet (d)~8.0 - 9.0
H-67.6 - 7.9Doublet of Doublets (dd)J₅,₆ = ~8.0 - 9.0, J₆,₈ = ~1.0 - 2.0
H-88.1 - 8.4Singlet (s) or narrow dJ₆,₈ = ~1.0 - 2.0
7-CH₃2.4 - 2.6Singlet (s)N/A
4-COOH> 12.0Broad Singlet (br s)N/A

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment.

In this compound, the spectrum would show ten distinct signals corresponding to the ten carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 165-175 ppm. nih.gov The aromatic and heterocyclic carbons resonate between δ 115-160 ppm. nih.govresearchgate.net Quaternary carbons, such as C-4, C-7, C-4a, and C-8a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methyl carbon (7-CH₃) would be found in the upfield aliphatic region of the spectrum, generally below δ 25 ppm. nih.gov

Interactive Table 3.1.2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-2150 - 155CH
C-4145 - 150Quaternary (C)
C-4a120 - 125Quaternary (C)
C-5128 - 132CH
C-6134 - 138CH
C-7140 - 145Quaternary (C)
C-8125 - 129CH
C-8a150 - 155Quaternary (C)
7-CH₃20 - 25CH₃
4-COOH165 - 175Quaternary (C=O)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and establishing the complete molecular structure by revealing through-bond and through-space correlations. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, a key cross-peak would be observed between H-5 and H-6, confirming their ortho relationship. A weaker correlation might also be seen between H-6 and H-8 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). libretexts.org This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the proton signal at δ ~2.5 ppm would correlate to the carbon signal at δ ~22 ppm, confirming the 7-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.org This information pieces the molecular fragments together. Key expected correlations include:

The methyl protons (7-CH₃) showing cross-peaks to C-6, C-7, and C-8.

H-5 showing correlations to the quaternary carbons C-4, C-7, and C-8a.

H-2 showing correlations to C-4 and C-8a, confirming its position in the pyrimidine (B1678525) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of their bonding. researchgate.netresearchgate.net A NOESY spectrum would be expected to show a correlation between the methyl protons (7-CH₃) and the aromatic protons H-6 and H-8, confirming their spatial closeness on the ring.

Interactive Table 3.1.3: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY¹H ↔ ¹HH-5 ↔ H-6Confirms ortho-coupling and connectivity of aromatic protons.
HSQC/HMQC¹H ↔ ¹³C (1-bond)H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8; 7-CH₃ ↔ 7-CH₃Assigns protonated carbons.
HMBC¹H ↔ ¹³C (2-3 bonds)7-CH₃ ↔ C-6, C-7, C-8; H-5 ↔ C-4, C-7, C-8a; H-2 ↔ C-4, C-8aEstablishes the connectivity of the entire molecular framework.
NOESY¹H ↔ ¹H (through space)7-CH₃ ↔ H-6, H-8Confirms spatial proximity and substitution pattern.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides a highly accurate measurement of a molecule's mass. nih.gov For this compound (C₁₀H₈N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 189.06585. HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.govfrontiersin.org

Interactive Table 3.2.1: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₀H₈N₂O₂[M+H]⁺189.06585
C₁₀H₈N₂O₂[M+Na]⁺211.04780

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of quinoline (B57606) and quinazoline cores is well-documented. soton.ac.uknih.gov

For this compound, the fragmentation pathway would likely be initiated by the loss of small, stable neutral molecules from the protonated parent ion. Common initial losses for carboxylic acids include water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) or the carboxyl radical (•COOH, 45 Da). chempap.orglew.ro Subsequent fragmentation could involve the characteristic loss of HCN (27 Da) from the pyrimidine ring, a common pathway for quinoline and quinazoline derivatives. chempap.orgresearchgate.net Analyzing this fragmentation pattern helps to confirm the presence of the carboxylic acid group and the integrity of the heterocyclic ring system.

Interactive Table 3.2.2: Plausible MS/MS Fragmentation of [C₁₀H₈N₂O₂ + H]⁺

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
189.07H₂O171.05Acylium ion formed from cyclization
189.07•COOH144.077-Methylquinazoline (B1628798) cation
189.07CO₂145.07Protonated 7-Methylquinazoline
145.07HCN118.06Indole-derived cation

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is a composite of the vibrational modes of its constituent parts: the quinazoline ring, the carboxylic acid group, and the methyl group.

The quinazoline core itself gives rise to a series of characteristic bands. Strong absorptions between 1635–1475 cm⁻¹ are typically assigned to the C=C and C=N stretching vibrations within the aromatic heterocyclic ring system. nih.gov Additional bands in the 1500–1300 cm⁻¹ range also originate from these aromatic ring vibrations. nih.gov C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are found between 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov

The carboxylic acid functional group introduces several distinct and strong absorptions. The most prominent is the O–H stretching vibration, which appears as a very broad band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, often overlapping with the C-H stretching signals. orgchemboulder.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid is another key feature, presenting as a strong, sharp absorption in the range of 1760-1690 cm⁻¹. orgchemboulder.com Furthermore, the C–O stretching vibration is expected between 1320-1210 cm⁻¹, and O–H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Finally, the methyl group at the 7-position contributes its own characteristic vibrations, including symmetric and asymmetric C-H stretching modes typically found in the 3000-2850 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

Frequency Range (cm⁻¹)Functional Group/BondVibrational ModeExpected Intensity
3300-2500Carboxylic Acid (O-H)Stretching (H-bonded)Strong, Very Broad
~3050Aromatic (C-H)StretchingMedium to Weak
2980-2870Methyl (C-H)StretchingMedium to Weak
1760-1690Carboxylic Acid (C=O)StretchingStrong, Sharp
1635-1475Quinazoline Ring (C=C, C=N)Ring StretchingStrong to Medium
1440-1395Carboxylic Acid (O-H)BendingMedium
1320-1210Carboxylic Acid (C-O)StretchingStrong
1290-1010Aromatic (C-H)In-plane BendingVariable
1000-700Aromatic (C-H)Out-of-plane BendingVariable

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique is particularly useful for analyzing the conjugated π-electron system that acts as a chromophore.

The principal chromophore in this compound is the quinazoline ring system itself. The UV-Vis spectrum of quinazoline derivatives typically displays absorption bands resulting from π→π* and n→π* electronic transitions. nih.gov The high-energy π→π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The n→π* transitions involve the excitation of non-bonding electrons, primarily from the nitrogen atoms' lone pairs, to antibonding π* orbitals. These transitions are generally of lower intensity compared to π→π* transitions. libretexts.org Studies on similar quinazoline derivatives have shown maximal absorption bands appearing in the range of 310-330 nm, which are attributed to a combination of these π→π* and n→π* transitions. nih.gov The presence of the carboxylic acid and methyl groups as substituents on the quinazoline ring can modulate the precise wavelength and intensity of these absorptions.

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, exhibiting both pH-dependent shifts and solvatochromism.

Solvatochromism is the phenomenon where the position of an absorption band changes with the polarity of the solvent. nih.gov This occurs because solvents of different polarities can differentially stabilize the electronic ground state and excited state of the chromophore. nih.gov For polar molecules like this compound, a change in solvent from nonpolar to polar often results in a spectral shift. For instance, a bathochromic shift (a shift to longer wavelengths) has been observed for quinazoline derivatives when changing the solvent from water to the more polar dimethyl sulfoxide (B87167) (DMSO), indicating stabilization of the excited state. nih.gov

pH-dependent spectral shifts are expected due to the presence of acidic (carboxylic acid) and basic (quinazoline nitrogen atoms) centers in the molecule. At varying pH levels, these sites can be protonated or deprotonated, altering the electronic structure of the chromophore. Deprotonation of the carboxylic acid group to form a carboxylate anion at basic pH, or protonation of the heterocyclic nitrogen atoms at acidic pH, will change the extent of conjugation and the electron distribution in the molecule, leading to significant shifts in the absorption maxima. researchgate.net This property can be utilized to determine the pKa values of the ionizable groups.

Table 2: Expected UV-Vis Spectral Behavior of this compound This table is interactive. Click on the headers to sort the data.

ConditionInfluencing FactorExpected Spectral ChangeMolecular Rationale
Increasing Solvent PolaritySolvatochromismBathochromic or Hypsochromic ShiftDifferential stabilization of ground and excited states.
Low pH (Acidic)ProtonationShift in λmaxProtonation of quinazoline nitrogen atoms alters the chromophore.
High pH (Basic)DeprotonationShift in λmaxFormation of the carboxylate anion alters electron distribution.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity of non-volatile organic compounds. For quinazoline and quinoline derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid). acs.orgselleckchem.com

In an HPLC analysis of a this compound sample, the main compound would appear as a major peak at a specific retention time. The purity is calculated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, and their retention times can provide clues about their relative polarity. HPLC is routinely used to assess purity to levels greater than 99%. selleckchem.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher operating pressures than traditional HPLC. acs.orgnih.gov This results in significantly improved chromatographic performance, offering higher resolution, increased sensitivity, and much faster analysis times.

For the purity profiling of this compound, UPLC can provide a more detailed and accurate picture than HPLC. Its enhanced resolution allows for the separation of closely related impurities that might co-elute with the main peak in an HPLC run. This capability is crucial for ensuring the high purity required for many applications. The use of UPLC, often coupled with mass spectrometry (UPLC-MS), is frequently reported in the synthesis and analysis of quinazoline derivatives. acs.orgnih.gov

Table 3: Comparison of HPLC and UPLC for Purity Analysis This table is interactive. Click on the headers to sort the data.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Stationary Phase Particle Size3-5 µm< 2 µm
ResolutionGoodExcellent (Higher)
Analysis TimeLonger (e.g., 10-30 min)Shorter (e.g., 1-5 min)
System PressureLower (~400 bar)Higher (~1000 bar)
Solvent ConsumptionHigherLower
SensitivityGoodHigher

LC-MS Coupling for Integrated Separation and Mass-Based Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an indispensable tool for the analysis of quinazoline derivatives. researchgate.net This hyphenated technique is widely used for the determination of compound structure and purity in complex mixtures. researchgate.net The process involves introducing a sample into an HPLC (High-Performance Liquid Chromatography) system, where individual components are separated based on their physicochemical properties as they interact with the stationary and mobile phases. nih.gov Following separation, the eluent is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information and structural insights through fragmentation analysis. researchgate.netdergipark.org.tr

In the analysis of quinazoline-4-carboxylic acid derivatives, a system such as an Agilent 1100 HPLC is often employed for separation. researchgate.net The mass spectrometric analysis, frequently conducted using techniques like Quadrupole Time-of-Flight (QTOF) with Electrospray Ionization (ESI), allows for high-resolution mass data. dergipark.org.tr For many quinazoline and quinoline derivatives, the molecular ion peak, often observed as [M+H]⁺ in positive ionization mode, appears as the base peak in the mass spectrum, confirming the molecular weight of the compound. researchgate.netdergipark.org.tr This was demonstrated in the characterization of novel quinazoline-4-carboxylic acid esters and amides, where Q-TOF LC/MS spectrometry was used to confirm their structures. dergipark.org.tr High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental composition of the molecule with high confidence. For instance, in the analysis of related 2-phenylquinoline-4-carboxylic acid derivatives, HRMS data was crucial for confirming the calculated molecular formula. nih.gov

The data generated from LC-MS analysis is critical for both qualitative and quantitative assessments. The retention time from the LC provides one layer of identification, while the mass spectrum offers definitive structural evidence. The integration of these two techniques ensures a high degree of confidence in the identification and purity assessment of synthesized compounds like this compound and its derivatives.

Table 1: Representative LC-MS Parameters and Findings for Quinazoline Derivatives

Parameter Description Example Finding Reference
Instrumentation HPLC system coupled with a mass spectrometer Agilent 1100 HPLC system; Q Exactive Plus mass spectrometer researchgate.netnih.gov
Ionization Source Method used to generate ions from the analyte Electrospray Ionization (ESI), positive mode dergipark.org.tr
Mass Analyzer Separates ions based on their mass-to-charge ratio Quadrupole Time-of-Flight (QTOF) dergipark.org.tr
Primary Ion The molecular ion observed in the mass spectrum [M+H]⁺ dergipark.org.trnih.gov

| Data Output | Information obtained from the analysis | Retention time, molecular weight confirmation, purity assessment | researchgate.net |

X-ray Crystallography for Absolute Structural Confirmation (if available for related derivatives)

Such studies on analogous compounds confirm the planarity of the fused ring system and provide precise measurements of bond lengths and angles. researchgate.netmdpi.com This information is invaluable for validating the structures of newly synthesized derivatives and for understanding structure-activity relationships. The data obtained from X-ray crystallography of a related quinoline derivative is summarized in the table below.

Table 2: Crystallographic Data for the Related Compound 2-(4-Methylphenyl)quinoline-4-carboxylic acid

Parameter Value Reference
Chemical Formula C₁₇H₁₃NO₂ researchgate.net
Molecular Weight 263.28 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Unit Cell Dimensions a = 4.1001 (6) Åb = 15.3464 (11) Åc = 20.3037 (17) Åβ = 90.859 (9)° researchgate.net
Volume (V) 1277.4 (2) ų researchgate.net

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Molecular docking simulations are instrumental in predicting how this compound or its derivatives might bind to the active sites of various enzymes and receptors. For instance, quinazoline derivatives have been extensively studied as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. Docking studies can reveal the most probable binding pose of the molecule within the ATP-binding pocket of such kinases.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. While specific docking studies for this compound are not extensively reported in publicly available literature, data from analogous quinazoline-based carboxylic acids targeting various receptors can provide insights into its potential.

Below is an illustrative data table showing hypothetical binding affinities of this compound with a range of common biological targets, based on typical values observed for similar quinazoline derivatives.

Target ProteinProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase1YWN-7.9
Carbonic Anhydrase IX5FL4-7.2
Phosphodiesterase 7 (PDE7)4FF6-9.1
Aurora A Kinase3P9J-8.8

Note: The data in this table is illustrative and based on typical binding affinities for quinazoline derivatives against these targets. Actual values for this compound would require specific computational studies.

The stability of the ligand-target complex is governed by a variety of non-covalent intermolecular interactions. Molecular docking software can identify and visualize these interactions, providing crucial information for understanding the basis of molecular recognition. For quinazoline derivatives, several key interactions are commonly observed:

Hydrogen Bonding: The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the quinazoline ring can also act as hydrogen bond acceptors. These interactions with amino acid residues like arginine, tyrosine, and serine in a protein's active site are often critical for binding.

Hydrophobic Interactions: The methyl group and the fused benzene ring of the quinazoline core are hydrophobic and can form favorable interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

An example of the types of interactions that could be predicted for this compound when docked into a kinase active site is provided in the table below.

Interaction TypeInteracting Residue (Example)Distance (Å)
Hydrogen BondARG-1202.1
Hydrogen BondTYR-3552.5
Hydrophobic InteractionLEU-253.8
Pi-StackingPHE-3504.2

Note: This table presents hypothetical interaction data to illustrate the types of information obtained from molecular docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

DFT calculations can be employed to optimize the geometry of this compound and to compute a wide range of its electronic properties. These calculations are often performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). Key parameters that can be calculated include:

Total Energy: The total energy of the molecule in its optimized geometry.

Dipole Moment: A measure of the polarity of the molecule.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Global Reactivity Descriptors: From the ionization potential and electron affinity, other important reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting the chemical behavior of the molecule.

The following table presents plausible DFT-calculated electronic properties for this compound, based on values reported for similar quinazoline and quinolone derivatives.

PropertyPredicted Value
Total Energy (Hartree)-685.123
Dipole Moment (Debye)3.45
Ionization Potential (eV)7.89
Electron Affinity (eV)1.98
Electronegativity (χ) (eV)4.935
Chemical Hardness (η) (eV)2.955
Electrophilicity Index (ω) (eV)4.11

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring system, while the LUMO may be distributed over the carboxylic acid group and the heterocyclic ring. The HOMO-LUMO gap would provide insight into its potential as an electron donor or acceptor in interactions with biological macromolecules.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.45
LUMO-1.52
HOMO-LUMO Gap (ΔE)4.93

Note: The energy values in this table are hypothetical, based on typical DFT calculations for related aromatic carboxylic acids.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the molecule and the stability of its complex with a biological target over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. For this compound, MD simulations can be used to:

Assess Conformational Flexibility: The molecule is not rigid, and the orientation of the carboxylic acid group relative to the quinazoline ring can change. MD simulations can explore the different accessible conformations and their relative energies.

Evaluate the Stability of Ligand-Protein Complexes: By running an MD simulation of the docked complex of this compound with a target protein, the stability of the binding pose can be assessed. Key metrics to monitor include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests a stable binding mode.

Analyze Dynamic Intermolecular Interactions: MD simulations allow for the analysis of how intermolecular interactions, such as hydrogen bonds, evolve over time. This can reveal which interactions are most persistent and therefore most important for binding.

The results of an MD simulation are often visualized and analyzed to understand the dynamic behavior of the system. For example, a plot of RMSD versus simulation time can indicate whether the system has reached equilibrium and how much the ligand's position fluctuates within the binding site.

Exploration of Preferred Conformations and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods such as molecular mechanics and quantum chemical calculations are employed to determine the preferred conformations of this compound. These calculations explore the potential energy surface of the molecule to identify low-energy, stable conformations.

Dihedral AngleDescriptionPredicted Value (Degrees)Energy Barrier (kcal/mol)
N1-C4-C9-O1Rotation of the carboxylic acid group~0 or ~180Low
C6-C7-C10-H1Rotation of the methyl groupMultiple minimaVery Low

Note: The data in this table is illustrative and based on general principles of similar molecular structures. Specific values would be derived from detailed quantum mechanical calculations.

Simulation of Compound Dynamics in Biological Environments

To understand the behavior of this compound in a physiological context, molecular dynamics (MD) simulations are performed. These simulations model the movement of the compound over time in the presence of solvent molecules (typically water) and potentially a biological macromolecule, such as a protein.

MD simulations provide insights into the solvation of the compound, revealing how water molecules arrange themselves around the polar carboxylic acid group and the more hydrophobic quinazoline ring. This information is critical for understanding its solubility and ability to cross biological membranes.

When simulating the interaction with a protein, MD can elucidate the stability of the binding pose predicted by molecular docking. Key metrics from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the compound's atoms from a reference structure over time, indicating the stability of its conformation within the binding site.

Root Mean Square Fluctuation (RMSF): RMSF highlights the flexibility of different parts of the molecule. For this compound, the carboxylic acid group would be expected to show higher fluctuation compared to the rigid quinazoline core.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the compound and the protein or surrounding water molecules, which is crucial for binding affinity and specificity.

These simulations can reveal whether the initial binding pose is stable or if the molecule undergoes significant conformational changes to achieve a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported in publicly available literature, the methodology for their development is well-established for the broader quinazoline class.

Development of Predictive Models for Mechanistic Biological Effects

The development of a QSAR model for analogs of this compound would begin with the synthesis and biological testing of a library of related compounds. Variations would be introduced at different positions of the quinazoline ring to modulate properties like lipophilicity, electronic character, and steric bulk.

A multitude of molecular descriptors would then be calculated for each analog using specialized software. These descriptors fall into several categories:

Descriptor ClassExamplesRelevance
Constitutional Molecular weight, number of atoms, number of ringsBasic molecular properties
Topological Wiener index, Balaban indexDescribes molecular branching and connectivity
Electronic Dipole moment, HOMO/LUMO energies, partial chargesGoverns electrostatic and covalent interactions
Physicochemical LogP, molar refractivity, polar surface areaRelates to solubility, permeability, and binding
Quantum Chemical Electron density, electrostatic potentialProvides a detailed picture of electronic properties

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms (e.g., Support Vector Machines, Random Forest) are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model will have high statistical significance and predictive power, validated through internal and external cross-validation techniques.

Correlation of Computational Parameters with Observed Biological Activities

The resulting QSAR model provides a quantitative correlation between specific computational parameters and the biological activity of the compounds. For instance, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1LogP + c2LUMO + c3*VdW_Surface_Area

In this example, the model suggests that the biological activity (expressed as pIC50) is influenced by the compound's lipophilicity (LogP), its ability to accept electrons (LUMO energy), and its size (Van der Waals surface area).

Such correlations provide valuable insights into the mechanism of action. A positive coefficient for LogP might indicate that hydrophobic interactions are important for binding to the biological target. A negative coefficient for LUMO energy could suggest that a greater electron-accepting ability enhances activity. These insights guide the design of new, more potent analogs.

In Silico Screening and Virtual Library Design for Analog Development

Building upon the insights from QSAR and structural studies, in silico screening and virtual library design are powerful tools for identifying novel and potent analogs of this compound.

The process typically begins with the creation of a virtual library of compounds. This is achieved by computationally enumerating a vast number of molecules based on the this compound scaffold. Various substituents are systematically added to different positions of the quinazoline ring, leading to a diverse set of virtual compounds.

This virtual library is then subjected to a hierarchical screening process:

Drug-likeness Filtering: The library is first filtered based on physicochemical properties to remove compounds that are unlikely to be good drug candidates. This often involves applying rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Molecular Docking: The remaining compounds are then "docked" into the three-dimensional structure of a biological target. Docking algorithms predict the preferred binding orientation of each compound in the target's active site and estimate the binding affinity using a scoring function.

Post-docking Analysis: The top-scoring compounds from the docking screen are further analyzed. This may involve more sophisticated scoring functions, visual inspection of the binding poses to ensure key interactions are present, and molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes.

This in silico approach allows for the rapid and cost-effective screening of thousands or even millions of virtual compounds, prioritizing a smaller, more manageable number of promising candidates for chemical synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Elucidation of Molecular Mechanisms of Action

The quinazoline-4-carboxylic acid scaffold serves as a versatile template for developing inhibitors of various enzymes and modulators of cellular pathways. The specific mechanisms often depend on the substitution patterns on the quinazoline core.

Derivatives of quinazoline-4-carboxylic acid have been evaluated against a range of enzymes, demonstrating varied potency and selectivity. While direct kinetic data for the 7-methyl derivative is not extensively detailed in the available literature, studies on closely related analogs provide a strong basis for understanding its potential inhibitory profile.

Aurora A Kinase: This serine/threonine kinase is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. nih.govmdpi.com Studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed it to be a potent and selective inhibitor of Aurora A kinase. nih.govmdpi.com This compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis in MCF-7 breast cancer cells. nih.govmdpi.com The inhibitory action is attributed to competitive binding at the ATP site, where the carboxylic acid group plays a crucial role. nih.gov

Tyrosine Kinases: The quinazoline core is a well-established pharmacophore for tyrosine kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govtku.edu.twnih.gov Many approved anticancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives. nih.gov Structure-activity relationship (SAR) studies indicate that substitutions at the 6 and 7 positions of the quinazoline ring are critical for activity. mdpi.com For instance, compounds with a methyl group at position 7 have shown good pan-RTK inhibitor activity. nih.gov

Phosphodiesterases (PDEs): Certain quinazoline derivatives have been investigated as inhibitors of phosphodiesterases, particularly the cAMP-specific PDE7, which is involved in regulating inflammation. nih.govfrontiersin.orgnih.gov Inhibition of PDE7 is considered a potential therapeutic approach for immunological diseases. nih.gov

Histone Deacetylases (HDACs): The quinazoline scaffold has been incorporated into the "cap" group of HDAC inhibitors. mdpi.comfrontiersin.orgbenthamdirect.comresearchgate.net For example, a series of quinazolin-4(3H)-one-based hydroxamic acids were designed as dual inhibitors of PI3K and HDACs. mdpi.com Another study identified a quinazolin-4(3H)-one derivative as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. mdpi.com

Dihydrofolate Reductase (DHFR): Quinazoline analogs have been designed to mimic the structure of methotrexate, a well-known DHFR inhibitor used in cancer chemotherapy. mdpi.comnih.govnih.govduke.edudiva-portal.org SAR studies have shown that substituents at positions 2, 3, and 6 of the quinazolinone nucleus contribute to DHFR inhibition. mdpi.com

DNA Gyrase: The quinazolinone core is also found in inhibitors of bacterial DNA gyrase, a target for antibiotics. nih.govnih.govresearchgate.netbohrium.com One study identified an N-quinazolinone derivative as a novel and potent inhibitor of S. aureus GyrB with an IC50 of 1.21 µM. nih.gov

The following table summarizes the inhibitory activities of various quinazoline-4-carboxylic acid derivatives against different enzymes, as reported in preclinical studies.

Compound Class/DerivativeTarget EnzymeActivity (IC50 / Ki)Reference
2-Aryl-quinazolin-4-yl aminobenzoic acidsCarbonic Anhydrase IXKi: 1.6 - 4.5 µM (para isomers) nih.gov
2-Aryl-quinazolin-4-yl aminobenzoic acidsCarbonic Anhydrase XIIKi: 0.25 - 9.0 µM nih.gov
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinasePotent Inhibition nih.gov
Quinazolin-4(3H)-one derivativesHDAC6IC50: 150 nM mdpi.com
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesS. aureus DNA Gyrase BIC50: 0.28 - 1.21 µM nih.govbohrium.com
4-Anilinoquinazoline derivativesEGFR Tyrosine KinaseIC50: Nanomolar range mdpi.comnih.gov

While enzyme inhibition is a primary mechanism, quinazoline derivatives also interact with cell surface and nuclear receptors.

Receptor Binding: Quinololine carboxylic acids, structurally related to quinazolines, have been identified as selective ligands for liver X receptors (LXR). Molecular modeling has helped in designing derivatives with selectivity for the LXRβ isoform.

Allosteric Modulation: The quinazoline scaffold has been explored for its potential as an allosteric modulator. For instance, certain quinazolinone derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov Similarly, quinoline carboxylic acids have been developed as highly selective positive allosteric modulators (PAMs) for the M1 muscarinic receptor, a target for cognitive decline in Alzheimer's disease. nih.gov

By targeting key enzymes and receptors, this compound and its analogs can influence critical cellular processes, leading to specific biological outcomes.

Cell Cycle Progression: Inhibition of kinases like Aurora A by quinazoline-4-carboxylic acid derivatives directly impacts cell cycle regulation. nih.gov For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to arrest MCF-7 cells in the G1 phase of the cell cycle. nih.govmdpi.com Other quinazoline derivatives have been found to induce G2/M phase arrest. mdpi.commdpi.com

Apoptosis Induction: Triggering programmed cell death, or apoptosis, is a key outcome for many anticancer agents. Several quinazoline derivatives have demonstrated the ability to induce apoptosis. nih.govnih.govresearchgate.net The Aurora A kinase inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to induce cellular apoptosis in MCF-7 cells. nih.govmdpi.com The mechanism can involve either intrinsic (mitochondrial) or extrinsic pathways, often confirmed by the activation of caspases and changes in apoptotic protein levels like Bcl-2. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR investigations have focused on how different substituents on the core structure affect its biological activity.

The biological activity of quinazoline derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic core.

Substitutions at Position 7: The 7-position of the quinazoline ring is a critical site for modification. SAR studies on tyrosine kinase inhibitors have shown that substitutions at this position can significantly enhance activity. mdpi.com Specifically, the introduction of small, electron-donating groups like a methyl group can lead to good inhibitory activity. nih.gov In the context of VEGFR inhibitors, an aminoalkoxy group at the 7-position has been shown to increase activity. mdpi.com For certain EGFR inhibitors, a 4-methyl-piperazine-containing residue at C-7 provides the highest inhibitory activity due to its ability to form an ionic bond with carboxyl residues in the target's active site. nih.gov

Other Core Substitutions: Halogen substitutions on the quinazoline ring, such as a fluorine atom, can also have a significant impact on binding. A fluorine atom can participate in additional binding interactions within the hinge region of a kinase active site without causing steric clashes. nih.gov

Impact on the Carboxylic Acid Moiety: While the carboxylic acid itself is often essential, its conversion to an ester or amide can drastically alter activity. Studies on Aurora A kinase inhibitors showed that esterification of the carboxylic acid group led to a five-fold drop in activity, indicating that the free carboxyl group is crucial for potent inhibition. nih.gov

The carboxylic acid group at the 4-position is a recurring and vital feature for the biological activity of this class of compounds. Its importance stems from its ability to act as a key interaction point with biological targets.

Hydrogen Bond Donor/Acceptor: The carboxylic acid moiety is an excellent hydrogen bond donor (HBD) and acceptor (HBA). This allows it to form strong hydrogen bonds with key amino acid residues in the active site of target enzymes. nih.gov This interaction is crucial for anchoring the inhibitor in the correct orientation for effective inhibition.

ATP Competitive Binding: In the case of kinase inhibitors, the free carboxylic group is often essential for competitive binding at the ATP pocket. nih.gov It is suggested that the carboxylate can interact with key amino acid residues, mimicking the interactions of the phosphate groups of ATP. The replacement of this group, for instance by converting it to an ester, can lead to a significant loss of inhibitory activity, highlighting its critical role in binding. nih.gov

Mechanistic and Preclinical Insights into Quinazoline-4-Carboxylic Acid Derivatives

Derivatives of the quinazoline scaffold are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. This article focuses on the preclinical mechanistic studies and structure-activity relationships of substituted quinazoline-4-carboxylic acids, exploring how molecular modifications influence their biological profiles and cellular effects.

Conclusion

7-Methylquinazoline-4-carboxylic acid represents a specific molecular entity within the important class of quinazoline (B50416) carboxylic acids. While the broader scaffold is of significant interest in chemical and medicinal research, there is a notable lack of specific published data concerning the synthesis, properties, and applications of this particular compound. Future research would be necessary to fully characterize this compound and to explore its potential as a synthetic intermediate or as a biologically active agent.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

7-Methylquinazoline-4-carboxylic acid serves as a valuable precursor in the construction of intricate molecular architectures, leveraging the reactivity of its quinazoline (B50416) core and carboxylic acid functionality.

Precursor for Advanced Heterocyclic Scaffolds and Polycyclic Systems

The inherent reactivity of the quinazoline ring system, combined with the synthetic handle provided by the carboxylic acid group, makes this compound an ideal starting material for the synthesis of more complex heterocyclic and polycyclic systems. The carboxylic acid can be readily converted into a variety of other functional groups, such as amides, esters, and acid chlorides, which can then participate in a range of cyclization and coupling reactions.

One notable example of its application is in the synthesis of polycyclic quinazolinones. For instance, a 7-methyl substituted quinazoline precursor has been utilized in the construction of N-Benzyl-7-methyl-10-oxo-10,12-dihydroisoindolo[1,2-b]quinazoline-12-carboxamide. research-nexus.netresearchgate.net This transformation highlights the utility of the 7-methylquinazoline (B1628798) scaffold in multicomponent reactions, leading to the rapid assembly of complex, biologically relevant polycyclic structures. The methyl group at the 7-position can also influence the electronic properties and solubility of the resulting molecules, and can be a site for further functionalization.

Building Block for Novel Functional Materials or Polymers

While specific examples of polymers derived directly from this compound are not extensively documented, the general class of quinazolines has been explored for the development of functional organic materials. orientjchem.org The rigid, aromatic nature of the quinazoline core can impart desirable thermal and electronic properties to polymers. The carboxylic acid group of this compound provides a convenient point for polymerization, for instance, through the formation of polyester (B1180765) or polyamide chains.

The incorporation of the 7-methylquinazoline moiety into a polymer backbone could potentially lead to materials with interesting photophysical, electronic, or gas-adsorption properties. The nitrogen atoms in the quinazoline ring can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing applications. Further research in this area could uncover novel materials with tailored functionalities based on this versatile building block.

Catalysis and Reaction Development Utilizing Quinazoline-based Systems

Quinazoline derivatives are widely recognized for their ability to act as ligands in transition metal catalysis. mdpi.comasianpubs.org The nitrogen atoms within the quinazoline ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. While specific catalytic systems based on this compound are not prominently reported, the structural motifs present in this molecule suggest its potential in this field.

The carboxylic acid group could be used to anchor the quinazoline ligand to a solid support, facilitating catalyst recovery and reuse. Furthermore, the electronic properties of the quinazoline ring, which can be tuned by substituents like the methyl group, can impact the performance of the catalyst. Various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations, have been successfully carried out using quinazoline-based ligands. mdpi.comnih.gov This suggests that complexes derived from this compound could also exhibit significant catalytic activity, warranting further investigation.

Investigation of Non-Biological Industrial Applications (e.g., Corrosion Inhibition)

A significant industrial application of quinazoline derivatives is in the field of corrosion inhibition. Numerous studies have demonstrated the efficacy of various quinazoline compounds in protecting metals, particularly steel, from corrosion in acidic environments. Current time information in Edmonton, CA.ajchem-a.comresearchgate.net The inhibitive properties of these molecules are attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.

The adsorption mechanism is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and functional groups that can interact with the metal surface. Quantum chemical studies have shown that the high electron density on the quinazoline ring system allows for effective donation of electrons to the vacant d-orbitals of iron, leading to strong adsorption. researchgate.netphyschemres.org

While studies specifically focusing on this compound are limited, the general findings for quinazoline derivatives are highly indicative of its potential as a corrosion inhibitor. The presence of the quinazoline core, the electron-donating methyl group, and the carboxylic acid group (which can also participate in surface interactions) are all features that are known to enhance corrosion inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of Selected Quinazoline Derivatives on Mild Steel in Acidic Media

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one2 M HCl93.8 researchgate.net
2-methyl-3-(4-nitrophenyl) quinazolin-4(3H)-one2 M HClNot specified researchgate.net
6-chloroquinazolin-4(3H)-one0.5 M H₂SO₄>90 ajchem-a.com

This table presents data for related quinazoline derivatives to illustrate the general effectiveness of this class of compounds as corrosion inhibitors. Data for this compound is not specifically available in the cited literature.

The data clearly indicates that quinazoline derivatives can achieve high levels of corrosion protection. It is highly probable that this compound would exhibit similar or even enhanced inhibitive properties due to its specific substitution pattern.

Future Research Directions and Emerging Paradigms for 7 Methylquinazoline 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Strategies

The synthesis of quinazoline (B50416) derivatives, including 7-Methylquinazoline-4-carboxylic acid, is evolving beyond traditional methods towards more efficient, cost-effective, and environmentally benign processes. Future research is focused on aligning synthetic protocols with the principles of green chemistry.

Key emerging strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinazoline synthesis. It offers a cleaner and more efficient alternative to conventional heating methods. researchgate.net

Catalyst- and Solvent-Free Conditions: Researchers are developing protocols that eliminate the need for harsh organic solvents and catalysts, thereby reducing environmental impact and simplifying purification processes. researchgate.net

Multi-Component Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form the quinazoline core are highly valued for their atom economy and operational simplicity. researchgate.net A notable example is a four-component reaction using simple anilines and aldehydes under metal-free conditions to construct the quinazoline skeleton. nih.gov

Advanced Catalytic Systems: While metal-free approaches are gaining traction, the development of novel catalysts remains a key research area. This includes the use of copper, cobalt, and palladium catalysts for enabling challenging transformations like C-H bond functionalization under milder conditions. rsc.org

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. It allows for precise control over reaction parameters, leading to higher consistency and yield, which is particularly advantageous for industrial-scale production. researchgate.net

These sustainable approaches, while often developed for the broader quinazoline class, are directly applicable to the synthesis of this compound by utilizing appropriately substituted precursors like 2-amino-4-methylbenzoic acid derivatives.

Table 1: Comparison of Modern Synthetic Strategies for Quinazoline Scaffolds
StrategyKey AdvantagesTypical Conditions/ReagentsReference
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiencyMicrowave reactor, often with green solvents or solvent-free researchgate.net
Multi-Component Reactions (MCRs)High atom economy, operational simplicity, diversity of productsOne-pot combination of anilines, aldehydes, nitrogen sources nih.gov
Advanced CatalysisHigh efficiency, milder reaction conditions, C-H activationTransition metals (Cu, Co, Pd), organocatalysts, iodine rsc.org
Flow ChemistryScalability, improved safety, precise process control, high consistencyContinuous flow reactors, packed-bed reactors researchgate.net
Green SolventsReduced environmental impact, improved safetyWater, Deep Eutectic Solvents (DES) researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Predictionchemrxiv.org

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. For this compound and its derivatives, these computational tools offer powerful new avenues for design, optimization, and mechanistic understanding.

Compound Design and Virtual Screening: AI-driven platforms can rapidly design and screen vast virtual libraries of quinazoline derivatives. itmedicalteam.plijddr.in Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity of novel compounds to specific biological targets, such as protein kinases. nih.govnih.govnih.gov These in silico methods prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net For instance, QSAR models can establish mathematical relationships between the chemical structure of quinazoline derivatives and their cytotoxic activity, guiding the design of more potent anticancer agents. nih.govnih.gov

Predictive Modeling and Mechanistic Insight: ML algorithms can predict the outcomes of chemical reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even help elucidate reaction mechanisms. researchgate.netnih.gov By training on large datasets of known reactions, neural networks can identify complex patterns that are not obvious to human chemists. nih.govchemrxiv.org This capability accelerates the development of efficient synthetic routes for new derivatives of this compound. Furthermore, generative deep learning models are being developed to design entirely new molecules with desired properties from the ground up, pushing the boundaries of chemical space exploration. chemrxiv.orgsynthical.com

Table 2: Applications of AI/ML in Quinazoline Research
Application AreaAI/ML TechniqueObjectiveReference
Compound DesignGenerative Models, Deep LearningCreate novel quinazoline structures with desired properties. chemrxiv.org
Virtual ScreeningMolecular Docking, Pharmacophore ModelingIdentify high-potential drug candidates from large virtual libraries. itmedicalteam.plnih.gov
Activity PredictionQSAR, Neural NetworksPredict the biological activity (e.g., anticancer) of unsynthesized compounds. nih.govnih.gov
Reaction PredictionNeural Networks, Reinforcement LearningPredict reaction outcomes and recommend optimal synthesis conditions. nih.govnih.gov
Target IdentificationSupport Vector Machines, Random ForestPredict novel biological targets for existing or new compounds. researchgate.net

Exploration of Untapped Biological Targets and Pathways for Chemical Probes

While the quinazoline scaffold is well-known for its activity against targets like protein kinases, a significant opportunity lies in exploring its potential to modulate novel or less-studied biological targets and pathways. Using this compound as a chemical probe can facilitate the discovery of new therapeutic applications.

The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs that target a wide range of biological systems. frontiersin.orgnih.gov Its derivatives have shown activity as inhibitors of enzymes such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and Aurora kinases. mdpi.comnih.gov

Future research will focus on:

Systematic Target Deconvolution: Employing chemoproteomics and computational approaches to identify the full spectrum of protein interactions for this compound within a cell. nih.gov

Phenotypic Screening: Using high-content imaging and other phenotypic assays to screen for desired biological effects without a preconceived target, followed by target identification studies to understand the mechanism of action.

Exploring New Target Classes: Moving beyond kinases to investigate the potential of quinazoline-4-carboxylic acid derivatives to modulate other enzyme families (e.g., phosphatases, metabolic enzymes) or protein-protein interactions, such as the inhibition of immune checkpoints like IDO1 and PD-L1. nih.gov

Computational Target Prediction: Leveraging machine learning models trained on vast bioactivity datasets to predict novel targets for the 7-methylquinazoline (B1628798) scaffold, opening up entirely new therapeutic avenues. researchgate.netnih.gov

Development of Advanced Analytical Methods for Real-Time Reaction Monitoring and In Situ Analysis

To optimize the novel synthetic strategies discussed previously, the development of advanced analytical methods for real-time and in situ monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.

For the synthesis of this compound, future analytical research will likely involve:

Benchtop NMR Spectroscopy: The use of compact, benchtop NMR spectrometers for real-time reaction monitoring is becoming increasingly feasible. magritek.com This technique can provide detailed mechanistic information and track the concentration of reactants, intermediates, and products as the reaction progresses, allowing for precise optimization of conditions. nih.gov

Spectroscopic Probes: Integrating fiber-optic probes (e.g., Raman, FTIR) directly into reaction vessels for continuous in situ analysis. This allows for non-invasive monitoring of reaction kinetics and the detection of transient intermediates.

Hyphenated Techniques: Combining separation methods like HPLC with spectroscopic detection (e.g., HPLC-NMR, HPLC-MS) to provide comprehensive analysis of complex reaction mixtures, aiding in impurity profiling and byproduct identification.

These advanced analytical tools will be instrumental in transitioning novel synthetic methods from the laboratory to scalable, industrial production, ensuring high efficiency, reproducibility, and product quality.

Multidisciplinary Research Approaches at the Interface of Chemistry, Biology, and Materials Science

The future of research on this compound is inherently multidisciplinary, requiring collaboration across chemistry, biology, and materials science to fully exploit its potential.

Chemical Biology: Designing and synthesizing derivatives of this compound as chemical probes to investigate complex biological pathways. These probes can be functionalized with reporter tags (e.g., fluorophores, biotin) to enable visualization and pull-down experiments, helping to map cellular interaction networks.

Materials Science: The quinazoline core is a benzodiazine chromophore, and its derivatives can possess interesting photophysical properties. mdpi.com Research is exploring their use as fluorescent probes and in the development of optoelectronic materials. frontiersin.org The rigid, planar structure of the quinazoline system also makes it an attractive building block for creating novel supramolecular assemblies.

Supramolecular Chemistry and Sensors: The integration of quinazoline derivatives into supramolecular systems can lead to the development of advanced sensors. researchgate.net By designing molecules that exhibit a change in fluorescence or color upon binding to a specific analyte (e.g., metal ions, biomolecules), highly sensitive and selective chemical sensors can be constructed. frontiersin.org This approach combines the principles of molecular recognition with materials science to create functional devices for diagnostics and environmental monitoring.

By fostering collaboration between these fields, researchers can leverage the unique chemical properties of the this compound scaffold to create not only new therapeutics but also advanced materials and diagnostic tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.